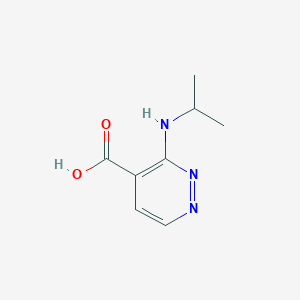

3-(Isopropylamino)pyridazine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Isopropylamino)pyridazine-4-carboxylic acid” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.195 . It is a derivative of pyridazine, which is a heterocycle containing two adjacent nitrogen atoms .

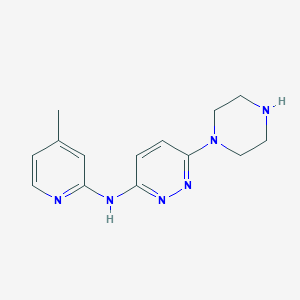

Molecular Structure Analysis

The molecular structure of “3-(Isopropylamino)pyridazine-4-carboxylic acid” is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms at adjacent positions . The compound also contains an isopropylamino group and a carboxylic acid group .Chemical Reactions Analysis

Pyridazine derivatives, including “3-(Isopropylamino)pyridazine-4-carboxylic acid”, can participate in a variety of chemical reactions. For instance, they can undergo aza-Diels-Alder reactions with 1,2,3-triazines . They can also react with other compounds to form complex structures with diverse pharmacological activities .Scientific Research Applications

Antimicrobial and Cytotoxic Activity Studies

Research on diazinecarboxylic acids, including pyridazine derivatives, has shown significant antimicrobial and cytotoxic activities. Studies reveal that the position of the nitrogen heteroatom and the carboxyl group significantly affects the electronic charge distribution, thermal stability, antimicrobial, and cytotoxicity activities. Specifically, these compounds exhibit antimicrobial activity against various pathogens such as Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans, and cytotoxic effects on melanoma and colorectal cancer cell lines. The comprehensive analysis of their structure-activity relationship provides insights into their potential therapeutic applications (Świderski et al., 2021).

Synthesis and Biological Evaluation of Pyridazine Derivatives

Pyridazine derivatives have been synthesized and evaluated for their antimicrobial activity. The modification of these compounds through various chemical reactions has led to the creation of substances with potential as antimicrobial agents. This research illustrates the versatility of pyridazine derivatives in generating new compounds with significant biological activities, highlighting their importance in medicinal chemistry and drug discovery processes (El-Mariah, Hosny, & Deeb, 2006).

Anti-inflammatory and Analgesic Potential

The synthesis and in vivo testing of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids have demonstrated promising anti-inflammatory, analgesic, and lower ulcerogenic activities. These findings indicate the potential therapeutic use of pyridazine derivatives in managing pain and inflammation, contributing to the development of new analgesic and anti-inflammatory drugs with reduced side effects (Abignente et al., 1990).

Supramolecular Chemistry Applications

Studies on the supramolecular assemblies of carboxylic acids with pyridine and pyridazine derivatives reveal intricate hydrogen bonding and noncovalent interactions. These interactions facilitate the formation of complex structures with potential applications in materials science, highlighting the role of pyridazine derivatives in advancing supramolecular chemistry and crystal engineering (Fang et al., 2020).

Future Directions

The future directions for “3-(Isopropylamino)pyridazine-4-carboxylic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the wide range of pharmacological activities exhibited by pyridazine derivatives , this compound could be of interest in the development of new drugs or therapeutic agents.

properties

IUPAC Name |

3-(propan-2-ylamino)pyridazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-5(2)10-7-6(8(12)13)3-4-9-11-7/h3-5H,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBZSTJSPKGXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CN=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2706229.png)

![ethyl 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2706237.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706240.png)

![2-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2706241.png)

![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2706242.png)

![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2706245.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2706246.png)

![N-(4-butylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706251.png)